Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide
CAS No.: 1394130-43-8
Cat. No.: VC2764972
Molecular Formula: C12H21NO2Si
Molecular Weight: 239.39 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1394130-43-8 |
---|---|
Molecular Formula | C12H21NO2Si |
Molecular Weight | 239.39 g/mol |
IUPAC Name | tert-butyl-dimethyl-[(1-oxidopyridin-1-ium-2-yl)methoxy]silane |
Standard InChI | InChI=1S/C12H21NO2Si/c1-12(2,3)16(4,5)15-10-11-8-6-7-9-13(11)14/h6-9H,10H2,1-5H3 |
Standard InChI Key | CRRWTSSOTLCXRR-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OCC1=CC=CC=[N+]1[O-] |
Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=CC=CC=[N+]1[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide consists of a pyridine ring with two key modifications: a [(1,1-dimethylethyl)dimethylsilyl]oxymethyl substituent at the 2-position and an N-oxide group. The structural arrangement of these functional groups significantly influences the compound's chemical behavior and reactivity . The pyridine ring structure is pivotal in determining its biological interactions and chemical reactivity.
Physical and Chemical Properties
The compound exhibits the following physical and chemical properties, which are essential for understanding its behavior in various chemical reactions and applications:
Property | Value |
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Molecular Formula | C₁₂H₂₁NO₂Si |
Molecular Weight | 239.39 g/mol |
CAS Number | 1394130-43-8 |
IUPAC Name | tert-butyl-dimethyl-[(1-oxidopyridin-1-ium-2-yl)methoxy]silane |
Density | Not specified in available data |
Melting Point | Not specified in available data |
Boiling Point | Not specified in available data |
Spectroscopic and Identifier Data
The compound can be characterized by various spectroscopic methods and chemical identifiers:
Identifier/Data Type | Value |
---|---|
InChI | InChI=1S/C12H21NO2Si/c1-12(2,3)16(4,5)15-10-11-8-6-7-9-13(11)14/h6-9H,10H2,1-5H3 |
InChI Key | CRRWTSSOTLCXRR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)Si(C)OCC1=CC=CC=[N+]1[O-] |
Synthesis and Preparation
General Synthetic Approaches
The synthesis of Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide typically involves a multi-step process. The general synthetic route involves the protection of a 2-hydroxymethylpyridine with a tert-butyldimethylsilyl (TBDMS) group, followed by N-oxidation.
Reaction Conditions and Considerations
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Key considerations include:
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Anhydrous conditions during the silylation step to prevent hydrolysis of the silylating agent
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Temperature control, typically room temperature for the silylation and variable depending on the oxidizing agent for the N-oxidation
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Selection of appropriate solvents, typically dichloromethane for silylation and acetic acid or chloroform for N-oxidation
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Precise equivalents of reagents to optimize yield and minimize side reactions
Chemical Reactivity
Reactivity of the N-Oxide Group
The N-oxide functionality in this compound significantly influences its reactivity. The oxygen atom creates an electron-deficient nitrogen center and alters the electronic distribution in the pyridine ring. Key reactions involving the N-oxide group include:
Reduction Reactions
The N-oxide group can be reduced to regenerate the pyridine nitrogen using reducing agents such as lithium aluminum hydride, sodium borohydride, or phosphorus tribromide . This reaction is particularly relevant when the N-oxide serves as a temporary activating or directing group.
Directed Functionalization
The N-oxide directs functionalization to specific positions on the pyridine ring, particularly in reactions with electrophiles or through rearrangement reactions. This directing effect is valuable for regioselective modifications of the pyridine ring.
Reactivity of the Silyl Ether Group
The tert-butyldimethylsilyl (TBDMS) ether group serves as a protecting group for the hydroxymethyl functionality and exhibits characteristic reactivity:
Deprotection Reactions
The TBDMS group can be selectively removed under various conditions, including:
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Fluoride-based reagents (e.g., tetrabutylammonium fluoride)
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Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)
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Lewis acids (e.g., boron trifluoride etherate)
Stability Characteristics
The TBDMS group is generally stable under mild basic conditions and many oxidizing conditions, making it compatible with a range of transformations that might be required in multistep syntheses .
Applications in Organic Synthesis
As a Protected Intermediate
Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex pyridine derivatives. The protected hydroxymethyl group can be manipulated after other transformations have been performed on the pyridine ring.
In Heterocyclic Chemistry
The compound can be utilized in the synthesis of diverse heterocyclic systems, leveraging the reactivity of both the N-oxide and the protected hydroxymethyl groups to introduce various functionalities or to construct fused heterocyclic rings. Pyridine derivatives serve as precursors for synthesizing more complex heterocyclic compounds with applications in pharmaceutical development.
In Cross-Coupling Reactions
Functionalized pyridine derivatives, including N-oxides, can participate in transition metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds . For example, pyridine derivatives can act as ligands in palladium-catalyzed cross-coupling reactions, enhancing yields and selectivity.
Biological Activity and Applications
Antimicrobial Activity
Pyridine derivatives, particularly N-oxides, have demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that certain pyridine derivatives can inhibit the growth of these bacterial strains with minimum inhibitory concentrations (MIC) as low as 55-56 μg/mL.
Antiviral Properties
Pyridine compounds have shown antiviral activity against viruses like SARS-CoV-2, especially in the context of developing new treatments for COVID-19. The modifications to the pyridine structure can enhance selectivity and potency against viral targets.
Anti-inflammatory Effects
Pyridine compounds exhibit anti-inflammatory properties, making them candidates for treating conditions associated with chronic inflammation. Research has identified certain compounds as dual inhibitors of cyclooxygenase and lipoxygenase enzymes, which play crucial roles in inflammatory pathways.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide, each with distinct properties and applications:
Uniqueness in Chemical Space
Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide is unique due to its specific substitution pattern, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Synthetic Routes and Reaction Mechanisms
Protection of Hydroxyl Groups
The protection of hydroxyl groups with tert-butyldimethylsilyl chloride is a common strategy in organic synthesis. This reaction involves the nucleophilic attack of the alcohol oxygen on the silicon atom, facilitated by a base such as imidazole or triethylamine . The mechanism follows an SN2-type pathway with the base acting as a catalyst.
N-Oxidation Mechanisms
The oxidation of pyridine to pyridine N-oxide typically proceeds through a nucleophilic attack of the pyridine nitrogen on the oxidizing agent (e.g., hydrogen peroxide, m-CPBA). The electron pair of the nitrogen attacks the peroxide oxygen, followed by proton transfer and rearrangement to form the N-oxide .
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